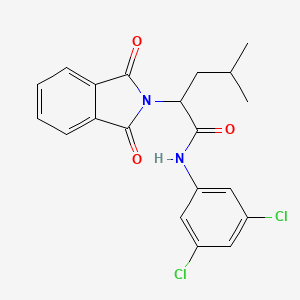![molecular formula C17H18F3N3O2 B5222667 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5222667.png)
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide, also known as TFB-TDP, is a chemical compound that has gained significant attention in scientific research due to its potential in various applications.
作用機序
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide works by inhibiting the activity of certain enzymes, such as HSP90 and AKT, that are involved in cell growth and survival. By inhibiting these enzymes, 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide has been found to have several biochemical and physiological effects. In addition to inhibiting the activity of certain enzymes, 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide has been found to reduce inflammation and oxidative stress in cells.
実験室実験の利点と制限
One advantage of using 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide in lab experiments is that it is a highly specific inhibitor of certain enzymes, which can make it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide. One direction is to further investigate its potential use as an anti-cancer agent and to determine its efficacy in combination with other cancer treatments. Additionally, further research is needed to determine the potential use of 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide in the treatment of neurodegenerative diseases and other inflammatory conditions. Finally, more research is needed to determine the optimal concentrations and conditions for using 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide in lab experiments.
合成法
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide can be synthesized by reacting 2-amino-4,6-dimethyl-2-oxo-1(2H)-pyrimidine with 2-(trifluoromethyl)benzoyl chloride in the presence of a base. The resulting product is then reacted with 4-bromobutanoyl chloride to obtain 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide.
科学的研究の応用
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide has been studied for its potential use in various scientific research applications. One such application is in the field of cancer research, where 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide has been found to inhibit the growth of cancer cells. Additionally, 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide has been studied for its potential use as an anti-inflammatory agent and in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2/c1-4-14(23-11(3)9-10(2)21-16(23)25)15(24)22-13-8-6-5-7-12(13)17(18,19)20/h5-9,14H,4H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESVXRWLNDONDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1C(F)(F)F)N2C(=CC(=NC2=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyridinylmethyl)-2-pyrimidinamine](/img/structure/B5222585.png)
![3-chloro-N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5222589.png)
![3-phenoxy-N-{1-[1-(1-piperidinylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5222593.png)

![5-{5-bromo-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5222624.png)

![9-[4-(2-ethylphenoxy)butyl]-9H-carbazole](/img/structure/B5222633.png)
![1-[(3,4-dimethoxybenzyl)oxy]-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride](/img/structure/B5222650.png)
![1-[(butylthio)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5222654.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5222656.png)
![4-methyl-5-(2-{[(3-methyl-1-adamantyl)acetyl]oxy}ethyl)-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium bromide](/img/structure/B5222661.png)
![1-[(4-butoxy-3-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5222674.png)
![6-methyl-5-[5-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5222676.png)
